

Crystal Structure Analysis of 1,6-Dimethoxyphenazine: A Technical Guide

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Compound of Interest

Compound Name: 1,6-Dimethoxyphenazine

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the crystal structure of **1,6-dimethoxyphenazine**, a metabolite of *Streptomyces luteoreticuli*.^{[1][2]} The document outlines the crystallographic data, experimental protocols for its synthesis and crystal growth, and the methodology for its structural determination, offering a comprehensive resource for researchers in medicinal chemistry and materials science.

Crystallographic Data Summary

The crystal structure of **1,6-dimethoxyphenazine** was determined by single-crystal X-ray diffraction.^{[3][4]} The compound crystallizes in the monoclinic space group P21/n with two molecules per unit cell.^{[3][4]} The planar phenazine ring system is a key feature of the molecular structure, with the methoxy groups slightly out of the plane.^[3] Molecules are stacked in a columnar arrangement along the c-axis.^[3]

Parameter	Value
Molecular Formula	C ₁₄ H ₁₂ N ₂ O ₂
Molecular Weight	240.26 g/mol
Crystal System	Monoclinic
Space Group	P2 ₁ /n
a	8.60 Å[3][4]
b	12.59 Å[3][4]
c	5.17 Å[3][4]
β	93.5°[3][4]
Volume	557.6 Å ³
Z	2[3][4]
R-factor	0.16[3]

Experimental Protocols

Synthesis of 1,6-Dimethoxyphenazine

The synthesis of **1,6-dimethoxyphenazine** can be achieved through the reaction of o-anisidine with o-nitroanisole in the presence of potassium hydroxide.[3]

Materials:

- o-Anisidine
- o-Nitroanisole
- Potassium hydroxide
- Benzene
- Ethanol

- Activated Charcoal
- Chromatography column (Silica gel)
- Eluent (e.g., petroleum ether-ethyl acetate mixture)

Procedure:

- A mixture of o-anisidine, o-nitroanisole, and powdered potassium hydroxide is refluxed in benzene.
- After the reaction is complete, the solvent is removed under reduced pressure.
- The residue is subjected to steam distillation to remove unreacted starting materials.
- The resulting crude product is dissolved in ethanol and treated with activated charcoal to remove colored impurities.
- The solution is filtered, and the solvent is evaporated.
- The solid residue is purified by column chromatography on silica gel.
- Crystals suitable for X-ray diffraction are obtained by slow evaporation from a suitable solvent such as ethanol or by sublimation.

Crystal Growth and X-ray Diffraction Analysis

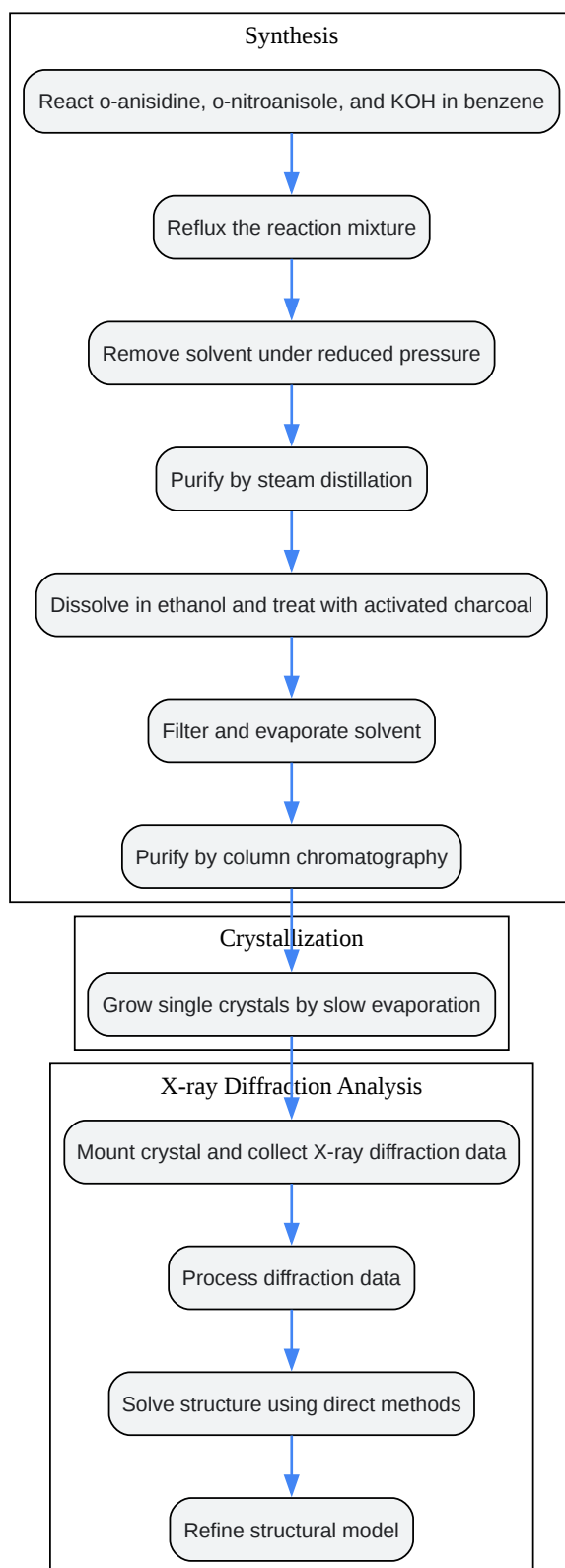
Crystal Growth: Single crystals of **1,6-dimethoxyphenazine** suitable for X-ray diffraction can be grown by slow evaporation of a solution of the purified compound in a suitable organic solvent, such as ethanol.

X-ray Data Collection and Structure Refinement: The crystal structure was originally determined using two-dimensional X-ray diffraction data.^{[3][4]} Modern analysis would typically involve the following steps:

- Crystal Mounting: A suitable single crystal is mounted on a goniometer head.

- **Data Collection:** X-ray diffraction data is collected at a controlled temperature (e.g., 298 K or 100 K) using a diffractometer equipped with a suitable X-ray source (e.g., Mo K α radiation, λ = 0.71073 Å) and a detector.
- **Data Processing:** The collected diffraction images are processed to integrate the reflection intensities and perform corrections for Lorentz and polarization effects.
- **Structure Solution:** The crystal structure is solved using direct methods or Patterson methods.
- **Structure Refinement:** The structural model is refined by full-matrix least-squares on F^2 . All non-hydrogen atoms are refined anisotropically. Hydrogen atoms are placed in calculated positions and refined using a riding model. The final R-factor indicates the agreement between the crystallographic model and the experimental X-ray diffraction data.^[3]

Experimental Workflow



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Caption: Experimental workflow for the synthesis and crystal structure analysis of **1,6-dimethoxyphenazine**.

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- To cite this document: BenchChem. [Crystal Structure Analysis of 1,6-Dimethoxyphenazine: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b018872#crystal-structure-analysis-of-1-6-dimethoxyphenazine]

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